tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its application as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its role in enhancing the efficacy and specificity of therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protacs (proteolysis targeting chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in the target’s function or degradation .
Biochemical Pathways
In the context of protacs, the compound could potentially be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
In the context of PROTACs, the result of action could be the degradation of specific target proteins, leading to changes in cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Preparation Methods
The synthesis of tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or methanol and reducing agents such as hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines using hydrogen gas and palladium catalysts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Biology: In biological research, it is utilized to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: This compound is significant in drug development, particularly in designing molecules that can selectively degrade disease-causing proteins.
Comparison with Similar Compounds
tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used as a linker in PROTAC development.
tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with similar applications but different functional groups.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used in similar contexts but with variations in the substituent groups.
The uniqueness of this compound lies in its specific structure that provides optimal flexibility and rigidity required for effective PROTAC function.
Properties
IUPAC Name |
tert-butyl 4-[(2-aminoanilino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQGZABRNMVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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